molecular formula C19H16F3N3O3S B2477185 3-Benzyl-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole CAS No. 1351648-46-8

3-Benzyl-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2477185
CAS No.: 1351648-46-8
M. Wt: 423.41
InChI Key: WIQHHOIHWWNPQR-UHFFFAOYSA-N
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Description

3-Benzyl-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a complex organic compound known for its unique structural features and diverse applications. This compound contains multiple functional groups, including an oxadiazole ring, an azetidine ring, and a sulfonyl group attached to a trifluoromethyl phenyl group, making it a subject of interest in various fields of chemical and biological research.

Properties

IUPAC Name

3-benzyl-5-[1-[4-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3S/c20-19(21,22)15-6-8-16(9-7-15)29(26,27)25-11-14(12-25)18-23-17(24-28-18)10-13-4-2-1-3-5-13/h1-9,14H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQHHOIHWWNPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=NC(=NO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole typically involves a multi-step process that can vary depending on the desired yield and purity of the product. Common synthetic routes include:

  • Preparation of Precursors

    • The benzyl-substituted 1,2,4-oxadiazole and the azetidine intermediate are often prepared separately.

  • Coupling Reaction

    • The two precursors are then coupled under specific reaction conditions to form the desired compound. This step may involve the use of coupling agents such as EDC or HATU, and may be carried out in solvents like dichloromethane or dimethylformamide.

  • Purification

    • The final product is purified through techniques like column chromatography, recrystallization, or HPLC to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization for scalability, cost-effectiveness, and safety. This involves:

  • Optimizing Reaction Conditions: : Scaling up reactions while maintaining efficiency and yield.

  • Batch vs. Continuous Processes: : Choosing between batch production and continuous flow systems based on the volume and demand.

  • Safety Protocols: : Implementing rigorous safety measures to handle reactive intermediates and potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form oxidized derivatives.

  • Reduction: : It can be reduced under catalytic hydrogenation conditions to obtain reduced products.

  • Substitution: : Various nucleophiles can substitute functional groups within the molecule under specific conditions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate, in solvents like water or acetone.

  • Reduction: : Catalytic hydrogenation using palladium on carbon in ethanol.

  • Substitution: : Nucleophiles like amines, thiols in polar aprotic solvents like DMSO.

Major Products

The major products formed from these reactions vary based on the reaction type but often include:

  • Oxidized Derivatives

  • Reduced Forms

  • Substituted Analogues

Scientific Research Applications

Synthesis of 3-Benzyl-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

The synthesis typically involves a multi-step process including:

  • Formation of the Oxadiazole Ring : This is achieved through the condensation of hydrazides with carboxylic acids or their derivatives.
  • Azetidine Formation : The azetidine structure is introduced via cyclization reactions involving suitable precursors.
  • Sulfonation and Trifluoromethylation : The introduction of the sulfonyl group and trifluoromethyl group is critical for enhancing the biological activity of the compound.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by damaging DNA and disrupting cellular processes. In vitro studies have shown that compounds with similar structures effectively inhibit growth in various cancer cell lines such as glioblastoma .

Antidiabetic Properties

The compound has also been evaluated for its antidiabetic effects. Studies suggest that certain derivatives can lower glucose levels significantly in diabetic models:

  • In Vivo Studies : Research using genetically modified Drosophila melanogaster models demonstrated that specific derivatives exhibited potent antidiabetic activity .

Antimicrobial and Anti-inflammatory Effects

The oxadiazole ring system is known for its broad-spectrum biological activities:

  • Antimicrobial Activity : Compounds containing oxadiazole have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Some derivatives have been reported to reduce inflammation markers in experimental models .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer propertiesSignificant cytotoxicity against glioblastoma cell lines; induction of apoptosis observed .
Study BAntidiabetic effectsNotable reduction in glucose levels in Drosophila models; potential for further development as an antidiabetic agent .
Study CAntimicrobial activityEffective against multiple bacterial strains; potential for use in antibiotic formulations .

Mechanism of Action

The compound exerts its effects through several mechanisms, depending on its application:

  • Enzyme Inhibition: : Binds to the active site of enzymes, blocking substrate access and reducing enzyme activity.

  • Receptor Modulation: : Interacts with specific receptors, altering their activity and influencing biological pathways.

Molecular Targets and Pathways

  • Targets: : Enzymes like proteases, kinases.

  • Pathways: : Inflammatory response pathways, microbial metabolic pathways.

Comparison with Similar Compounds

3-Benzyl-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is compared with similar compounds to highlight its uniqueness:

  • Similar Compounds: : Other oxadiazole derivatives, azetidine-containing compounds.

  • Uniqueness: : Unique combination of functional groups providing distinctive chemical reactivity and biological activity.

In essence, this compound is a versatile compound with a broad spectrum of applications in scientific research and industrial processes. Its complex structure and reactivity profile make it a valuable subject of study in various domains.

Biological Activity

3-Benzyl-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article delves into its pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities based on recent studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Oxadiazole ring : A five-membered heterocyclic structure that contributes to its biological activity.
  • Trifluoromethyl group : Enhances lipophilicity and biological potency.
  • Sulfonamide moiety : Known for its role in various pharmacological effects.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including our compound of interest. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways.

Research Findings :

  • In vitro studies demonstrated that derivatives of oxadiazoles exhibited IC50 values ranging from 0.67 to 0.87 µM against various cancer cell lines such as PC-3 (prostate), HCT-116 (colon), and ACHN (renal) .
  • Molecular docking studies indicated that these compounds could effectively bind to target proteins involved in cancer cell proliferation .

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87

2. Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been extensively studied, showing efficacy against a range of bacterial strains.

Research Findings :

  • Compounds containing the oxadiazole ring have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • A study reported that certain derivatives inhibited Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 2: Antimicrobial Efficacy

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Pseudomonas aeruginosa20

3. Anti-inflammatory Activity

The anti-inflammatory effects of oxadiazole derivatives have also been documented, with several studies reporting their ability to reduce inflammation in animal models.

Research Findings :

  • The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats, where compounds showed significant reduction in edema compared to control groups .

Case Studies

In a notable case study involving a series of synthesized oxadiazole derivatives, researchers evaluated their effects on human cancer cell lines and observed that specific modifications to the oxadiazole structure enhanced potency against breast cancer cells . This underscores the importance of structural optimization in drug design.

Q & A

Basic Synthesis Methodology

Q: What are the standard synthetic routes for preparing 3-Benzyl-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole, and how do reaction conditions influence yield? A: The compound is typically synthesized via cyclocondensation of appropriate precursors. For example, oxadiazole formation often involves reacting imidamide derivatives (e.g., N′-hydroxybenzimidamide) with activated carbonyl groups under anhydrous conditions. Key steps include:

  • Use of NaH in THF under inert atmosphere (argon) to promote cyclization .
  • Refluxing in acetonitrile with potassium carbonate for nucleophilic substitution (e.g., benzotriazole coupling) .
  • Purification via silica gel column chromatography or recrystallization (ethyl acetate/ethanol) .
    Optimization Tip: Solvent choice (e.g., THF vs. acetonitrile) and catalyst selection (e.g., NaH vs. K₂CO₃) critically affect reaction kinetics and purity.

Basic Analytical Characterization

Q: Which spectroscopic and chromatographic methods are essential for confirming the molecular structure of this oxadiazole derivative? A: A multi-technique approach is required:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to verify substituent positions and trifluoromethyl group integrity .
  • High-Resolution Mass Spectrometry (HRMS): To confirm molecular formula and isotopic patterns .
  • X-ray Crystallography: For unambiguous 3D structural elucidation, particularly for assessing dihedral angles between aromatic rings .

Basic Biological Activity Profiling

Q: How can researchers design experiments to evaluate the biological activity of this compound? A: Key methodologies include:

  • In vitro assays: Enzyme inhibition studies (e.g., fluorometric assays) targeting receptors relevant to the compound’s heterocyclic motifs (e.g., triazoles for antimicrobial activity) .
  • Cell viability assays: MTT or resazurin-based tests to assess cytotoxicity in human cell lines .
  • Dose-response curves: IC₅₀ calculations to quantify potency .

Advanced Structure-Activity Relationship (SAR) Analysis

Q: How can researchers systematically investigate the SAR of this compound to optimize pharmacological properties? A: Strategies include:

  • Functional group substitution: Replacing the benzyl group with electron-withdrawing/donating groups to modulate electronic effects .
  • Bioisosteric replacement: Swapping the azetidine-sulfonyl moiety with pyrrolidine or piperidine analogs to enhance metabolic stability .
  • Pharmacophore mapping: Using DFT calculations to identify critical hydrogen-bonding or hydrophobic interactions .

Advanced Computational Modeling

Q: What computational tools are recommended to predict binding modes and interaction dynamics of this compound? A:

  • Molecular docking (AutoDock Vina, Glide): To simulate binding to target proteins (e.g., kinases or GPCRs) .
  • Molecular Dynamics (MD) simulations (GROMACS): To assess conformational stability and ligand-receptor residence time .
  • DFT calculations (Gaussian): To analyze electronic properties (e.g., HOMO-LUMO gaps) and reactivity .

Advanced Handling and Stability Studies

Q: What experimental protocols ensure the compound’s stability during storage and biological assays? A:

  • Storage conditions: Lyophilization and storage at -20°C under argon to prevent hydrolysis of the oxadiazole ring .
  • Stability assays: HPLC monitoring of degradation products in PBS or simulated physiological buffers (pH 7.4, 37°C) .

Advanced Data Contradiction Resolution

Q: How should researchers address discrepancies in reported synthesis yields or biological activity data? A:

  • Reproducibility checks: Replicate experiments using identical reagents and conditions (e.g., NaH purity, solvent drying) .
  • Meta-analysis: Compare crystallographic data (e.g., CCDC entries) to verify structural consistency .
  • Statistical validation: Use ANOVA or t-tests to assess significance of observed variations in bioactivity .

Advanced Analytical Method Discrepancies

Q: How can conflicting NMR or HRMS data be resolved during structural characterization? A:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded spectra (e.g., benzyl protons) .
  • Isotopic labeling: Use ¹⁵N or ¹³C-enriched precursors to track atom connectivity .
  • Cross-validation: Compare HRMS data with theoretical isotopic distributions (e.g., using ChemCalc) .

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